molecular formula C6H13NO2 B554949 L-tert-Leucine CAS No. 20859-02-3

L-tert-Leucine

Cat. No. B554949
CAS RN: 20859-02-3
M. Wt: 131.17 g/mol
InChI Key: NPDBDJFLKKQMCM-SCSAIBSYSA-N
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Description

L-tert-Leucine is an essential amino acid that constitutes one third of our muscle protein . It plays a crucial role in the development of chiral pharmaceutically active chemicals . It can be used as a food additive and is involved in the formation of sterols .


Synthesis Analysis

Enantiopure L-tert-leucine (L-Tle) can be synthesized through reductive amination of trimethylpyruvate. This process is catalyzed by cell-free extracts of recombinant Escherichia coli coexpressing leucine dehydrogenase (LeuDH) and formate dehydrogenase (FDH) . Another method involves the asymmetric synthesis of L-tert-leucine from trimethylpyruvate using branched-chain aminotransferase (BCAT) from Escherichia coli in the presence of L-glutamate .


Molecular Structure Analysis

The molecular formula of L-tert-Leucine is C6H13NO2 . It has a molecular weight of 131.17 . The InChI key is NPDBDJFLKKQMCM-SCSAIBSYSA-N .


Chemical Reactions Analysis

Leucine dehydrogenase (LeuDH) is frequently used to prepare L-tert-leucine from the α-keto acid precursor trimethylpyruvate . The inhibitory effect of high-concentration substrates limits its large-scale application .


Physical And Chemical Properties Analysis

L-tert-Leucine appears as a white powder . It has a melting point of ≥300 °C . Its optical activity is [α]20/D -9.5°, c = 3 in H2O . It is soluble in 1 M HCl at 50 mg/mL .

Scientific Research Applications

  • Synthesis of Pharmaceutical Active Ingredients : L-tert-Leucine and its derivatives are used as building blocks in pharmaceuticals. For example, it's involved in the synthesis of chiral drugs, and its production often employs leucine dehydrogenase (LeuDH) as a key enzyme (Jiang et al., 2017).

  • Chiral Auxiliaries and Ligands : It serves as a crucial component for chiral auxiliaries and ligands. Studies have focused on optimizing the synthesis of L-tert-Leucine, such as through directed evolution of LeuDH for enhanced efficiency (Zhu et al., 2016).

  • Animal Feed Additive and Nutrition Fortifier : Beyond pharmaceutical applications, L-tert-Leucine is used as an animal feed additive and nutrition fortifier. Research on novel leucine dehydrogenases for its biosynthesis has implications for the food industry as well (Jia et al., 2021).

  • Industrial Biocatalysis : L-tert-Leucine's production often involves biocatalysis, utilizing genetically engineered Escherichia coli or other bacteria. Studies explore optimizing these processes for higher yields and efficiency (Wang et al., 2020).

  • Enzymatic Methods for Production : Enzymatic methods for L-tert-Leucine production are researched for their advantages over chemical methods, with studies focusing on various enzymes like LeuDH and formate dehydrogenase for improved catalytic efficiency (Lu et al., 2016).

Safety And Hazards

L-tert-Leucine should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

(2S)-2-amino-3,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDBDJFLKKQMCM-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017204
Record name 3-Methyl-L-valine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-tert-Leucine

CAS RN

20859-02-3
Record name L-tert-Leucine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-L-valine
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Record name 3-Methyl-L-valine
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Record name L-Valine, 3-methyl
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Record name 3-METHYL-L-VALINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,830
Citations
L Zhu, Z Wu, JM Jin, SY Tang - Applied microbiology and biotechnology, 2016 - Springer
… l-tert-Leucine and its derivatives are used as … l-tert-leucine from the α-keto acid precursor trimethylpyruvate (TMP). In this study, a high-throughput screening method for the l-tert-leucine …
Number of citations: 38 link.springer.com
F Zhou, X Mu, Y Nie, Y Xu - Applied Microbiology and Biotechnology, 2021 - Springer
L-tert-leucine (L-Tle) is widely used as vital chiral intermediate for pharmaceuticals and as chiral auxiliarie for organocatalysis. L-Tle is generally prepared via the asymmetric reduction …
Number of citations: 9 link.springer.com
W Luo, J Zhu, Y Zhao, H Zhang, X Yang… - … in Bioengineering and …, 2020 - frontiersin.org
… enzyme coupled with recombinant formate dehydrogenase (FDH) was used to catalyze trimethylpyruvic acid (TMP) through reductive amination to generate enantiopure L-tert-leucine (L…
Number of citations: 16 www.frontiersin.org
J Li, J Pan, J Zhang, JH Xu - Journal of Molecular Catalysis B: Enzymatic, 2014 - Elsevier
… in Escherichia coli BL21 for the production of l-tert-leucine. By using the coexpressed whole cells, a decagram preparation of l-tert-leucine was performed at a substrate concentration of …
Number of citations: 65 www.sciencedirect.com
X Meng, L Yang, Y Liu, H Wang, Y Shen… - ChemCatChem, 2021 - Wiley Online Library
… synthesis of this drug is optically pure L-tert-leucine (L-Tle). … The concentrations of TMP and L-tert-leucine were assayed … The enantioselectivity of L-tert-leucine was assayed by GITC …
E Wouters, L Mogler, A Cannaert… - Drug testing and …, 2019 - Wiley Online Library
… on L-valine and L-tert-leucine, and their respective carboxy … carboxamide L-valine and L-tert-leucine moieties, are highly … based on L-valine or L-tert-leucine, to allow a better insight …
J Lu, Y Zhang, D Sun, W Jiang, S Wang… - Applied biochemistry and …, 2016 - Springer
… or D-tert-leucine was obtained by calculating the peak areas of L-tert-leucine or D-tert-leucine with pure L-tert-leucine or D-tert-leucine as a standard. The conversion of TMA was …
Number of citations: 22 link.springer.com
YM Seo, HD Yun - Journal of microbiology and biotechnology, 2011 - koreascience.kr
… in this regard is L-tert-leucine, which has a sterically demanding side-chain. L-tert-Leucine can be … L-tertLeucine itself is a component of several pharmaceutical development projects as …
Number of citations: 19 koreascience.kr
U Kragl, D Vasic-Racki, C Wandrey - Bioprocess Engineering, 1996 - Springer
… The L-tert-leucine synthesis was performed continuously in series of two enzyme-membrane reactors by reductive amination of trimethylpyruvate with leucine dehydrogenase. The …
Number of citations: 114 link.springer.com
A Menzel, H Werner, J Altenbuchner… - Engineering in Life …, 2004 - Wiley Online Library
… The most prominent representative of amino acids obtained by this route is L-tert-leucine, … catalysis are based on L-tert-leucine [3]. The preparation of L-tert-leucine by means of a …
Number of citations: 89 onlinelibrary.wiley.com

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